N-Benzyl-4-bromonaphthalene-1-carboxamide
Overview
Description
“N-Benzyl-4-bromonaphthalene-1-carboxamide” is a chemical compound with the CAS Number: 1375068-64-6 . It has a molecular weight of 340.22 .
Molecular Structure Analysis
The IUPAC name for this compound is N-benzyl-4-bromo-1-naphthamide . The InChI code for this compound is 1S/C18H14BrNO/c19-17-11-10-16 (14-8-4-5-9-15 (14)17)18 (21)20-12-13-6-2-1-3-7-13/h1-11H,12H2, (H,20,21) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 340.22 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Derivatives : N-Benzyl-4-bromonaphthalene-1-carboxamide derivatives have been synthesized, focusing on creating compounds with potential biological activities. For instance, the synthesis of 6-aminobenzo[h]quinazolinones involved the use of this compound, revealing interesting anticancer activities in certain compounds (Nowak et al., 2014).
Pharmacological Potential
- Antimalarial Properties : Bromo-benzothiophene carboxamide derivatives, related to this compound, have been identified as potent inhibitors of Plasmodium falciparum Enoyl-ACP reductase, showing promise in antimalarial drug development (Banerjee et al., 2011).
Chemical Synthesis Techniques
- Methodologies in Chemical Synthesis : Advanced methods in chemical synthesis involving this compound have been explored. For instance, a study on the iron-catalyzed ortho-alkylation of carboxamides highlights innovative approaches in chemical reactions (Fruchey et al., 2014).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-Benzyl-4-bromonaphthalene-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, this compound can form complexes with proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of signaling proteins such as kinases and phosphatases, thereby altering the phosphorylation status of target proteins. This modulation can result in changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound may impact the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression. These interactions at the molecular level are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound may bind to intracellular proteins, affecting its localization and distribution within the cell. These interactions are crucial for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
N-benzyl-4-bromonaphthalene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c19-17-11-10-16(14-8-4-5-9-15(14)17)18(21)20-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAMGLYGUTYURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742969 | |
Record name | N-Benzyl-4-bromonaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-64-6 | |
Record name | 1-Naphthalenecarboxamide, 4-bromo-N-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-4-bromonaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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